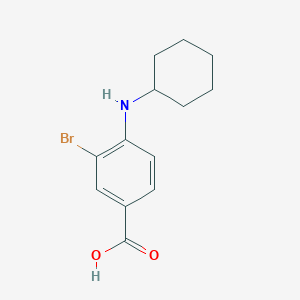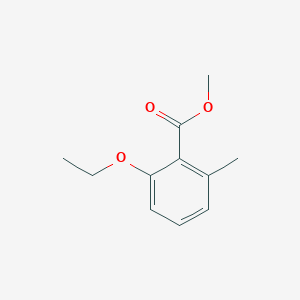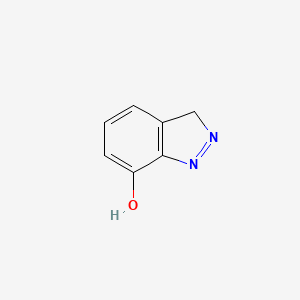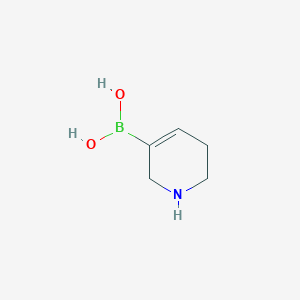
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is a boronic acid derivative that features a tetrahydropyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid typically involves the hydroboration of a tetrahydropyridine precursor. One common method includes the reaction of 1,2,5,6-tetrahydropyridine with a borane reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at room temperature to moderate heat .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid involves its ability to form stable complexes with various catalysts and reagents. In cross-coupling reactions, it acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(1,2,3,6-Tetrahydropyridin-4-yl)boronic acid: This compound has a similar structure but differs in the position of the boronic acid group.
(1,2,3,6-Tetrahydropyridine-4-boronic acid pinacol ester): Another similar compound used in cross-coupling reactions.
Uniqueness: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is unique due to its specific ring structure and the position of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C5H10BNO2 |
|---|---|
Molekulargewicht |
126.95 g/mol |
IUPAC-Name |
1,2,3,6-tetrahydropyridin-5-ylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c8-6(9)5-2-1-3-7-4-5/h2,7-9H,1,3-4H2 |
InChI-Schlüssel |
YOKLLJNQPACESM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CCCNC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



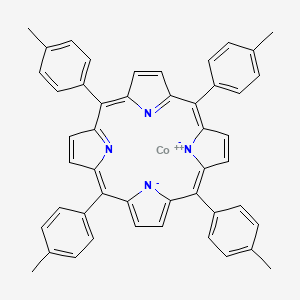

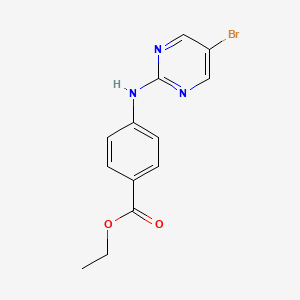


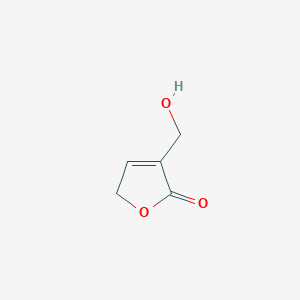
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
